N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide

Description

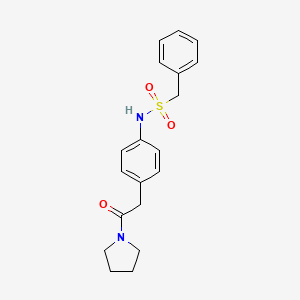

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide core linked to a 4-(2-oxo-2-pyrrolidinylethyl)phenyl group.

Properties

IUPAC Name |

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c22-19(21-12-4-5-13-21)14-16-8-10-18(11-9-16)20-25(23,24)15-17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOODALVMGOYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using reagents like phenyl halides.

Introduction of the Methanesulfonamide Moiety: This step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

This compound features a distinctive molecular structure characterized by:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.

- Oxo group : Enhances reactivity and potential biological interactions.

- Phenylmethanesulfonamide moiety : Imparts unique chemical characteristics, making it a versatile building block for further chemical synthesis.

Molecular Formula :

Molecular Weight : 436.5 g/mol

Chemistry

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| N-(4-(2-oxo-1-phenyl-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,2-diphenylacetamide | Pyrrolidine, phenyl | Synthesis of pharmaceuticals |

| N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-methylpropanesulfonamide | Pyrrolidine, sulfonamide | Antimicrobial activity |

| N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-cinnamamide | Pyrrolidine, cinnamamide | Antioxidative therapy |

Biology

Research has indicated that this compound exhibits various biological activities, including:

-

Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes, which may lead to therapeutic effects against certain diseases.

- Case Study : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the activity of certain proteases involved in cancer progression.

- Receptor Modulation : The compound has been explored for its ability to interact with biological receptors, potentially leading to new treatments for conditions like inflammation and pain.

Medicine

The therapeutic potential of this compound is being investigated in various medical contexts:

-

Antioxidative Therapy : Recent studies indicate that this compound activates the Nrf2/ARE pathway, crucial for cellular defense against oxidative stress.

- Key Findings :

- Activation of antioxidant genes such as NQO1 and HO-1 leads to increased glutathione levels in cells.

- The mechanism involves modification of cysteine residues in Keap1, facilitating Nrf2 translocation to the nucleus.

- Key Findings :

Industrial Applications

In addition to its research applications, this compound is also being utilized in industrial processes:

Material Development

Due to its unique chemical properties, it is being explored for the development of new materials with specific functionalities, such as polymers and coatings.

Chemical Processes

Its role as a building block in synthetic chemistry allows for the creation of new compounds with tailored properties for various applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamide derivatives and heterocyclic analogs. Below is a detailed comparison with key analogs, focusing on physicochemical properties, biological activity, and synthesis pathways.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Notes:

- Target Compound: Lacks fluorinated aromatic rings compared to Example 53, likely reducing metabolic stability but improving solubility. The pyrrolidinone group may enhance binding to ATP pockets in kinases.

- Example 53: Fluorine atoms and pyrazolopyrimidine core improve target selectivity (e.g., CDK9 inhibition) but increase molecular weight and lipophilicity (LogP ~4.1 vs.

- Precursor : Boronic acid facilitates Suzuki-Miyaura cross-coupling, a common strategy in sulfonamide synthesis.

Key Structural and Functional Differences

Sulfonamide vs. Benzamide Linkages :

- The target compound’s sulfonamide group (-SO₂NH-) provides stronger hydrogen-bonding capacity compared to benzamide derivatives (e.g., Example 53), which may improve solubility but reduce membrane permeability.

- Benzamide analogs (e.g., Example 53) exhibit higher LogP values (~4.1), favoring hydrophobic target interactions but increasing toxicity risks .

Pyrrolidinone vs. Pyrazolopyrimidine Cores: Pyrrolidinone introduces a five-membered lactam ring, offering conformational flexibility and moderate basicity (pKa ~7.5). Pyrazolopyrimidine cores (Example 53) are rigid and planar, enhancing stacking interactions with aromatic residues in kinase binding pockets .

Fluorination Patterns :

- Fluorine atoms in Example 53 improve metabolic stability and electronegativity but may introduce synthetic complexity. The absence of fluorine in the target compound simplifies synthesis but could reduce bioavailability.

Research Findings and Hypotheses

- Kinase Inhibition: The target compound’s sulfonamide and pyrrolidinone groups are hypothesized to target ATP-binding sites in kinases, similar to FDA-approved sulfonamide-based inhibitors (e.g., Celecoxib).

- Synthetic Accessibility : The absence of fluorinated or fused heterocycles (vs. Example 53) suggests simpler synthesis but may limit target selectivity.

Biological Activity

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide is a synthetic compound with notable biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.47 g/mol. The compound features a pyrrolidine ring linked to a phenyl group and a methanesulfonamide moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions with appropriate precursors.

- Attachment of the Phenyl Group : This is often accomplished via electrophilic aromatic substitution.

- Formation of the Methanesulfonamide Moiety : This involves coupling sulfonamide derivatives with amines under controlled conditions.

The synthesis can be optimized for yield and purity using techniques such as column chromatography and continuous flow reactors .

Biological Activity

This compound exhibits a range of biological activities, including:

Anticancer Properties

Studies have indicated that this compound may inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the activity of Polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis and is often overexpressed in cancer cells .

Neuroprotective Effects

Research has suggested that this compound may exert neuroprotective effects by modulating signaling pathways associated with neurotrophic factors. It has been observed to activate pathways that promote neuronal survival and reduce apoptosis in neurodegenerative models .

Antioxidant Activity

This compound has demonstrated antioxidant properties by activating the Nrf2/ARE pathway, which is essential for cellular defense against oxidative stress .

Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition of PLK4 : A study highlighted the compound's ability to inhibit PLK4 with an IC50 value of approximately 11 nM, suggesting its potential as a therapeutic agent in cancer treatment .

- Neuroprotection in Models : In preclinical models of neurodegeneration, this compound showed significant protective effects against neuronal damage induced by toxic agents, indicating its potential for treating neurodegenerative diseases .

- Antioxidative Mechanism : Research demonstrated that the activation of the Nrf2 pathway resulted in enhanced cellular resistance to oxidative stress, supporting its role in antioxidative therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.